molecular formula C24H20FN3O2S B14999728 2-(benzylsulfanyl)-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(benzylsulfanyl)-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B14999728
M. Wt: 433.5 g/mol
InChI Key: HYXHVBPDTHCYGJ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its unique structure, which includes a benzylsulfanyl group and a fluorophenyl group

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multiple steps. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Cyclization Reactions: The formation of the pyrimidoquinoline core often involves cyclization reactions, where precursor molecules undergo ring closure.

    Substitution Reactions: Introduction of the benzylsulfanyl and fluorophenyl groups is typically achieved through substitution reactions, where specific reagents are used to replace existing functional groups on the intermediate compounds.

    Reaction Conditions: These reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial production methods for this compound may involve scaling up these synthetic routes, optimizing reaction conditions, and employing advanced purification techniques to meet the required standards for various applications.

Chemical Reactions Analysis

2-(benzylsulfanyl)-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups using appropriate reagents.

    Hydrolysis: Hydrolysis reactions involve the cleavage of chemical bonds by the addition of water, resulting in the formation of new products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(benzylsulfanyl)-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical and clinical studies.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(benzylsulfanyl)-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be compared with other similar compounds, such as:

    2-benzylsulfanyl-3-phenyl-3H-quinazolin-4-one: This compound shares the benzylsulfanyl group but differs in its core structure and functional groups.

    5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: This compound lacks the benzylsulfanyl group but has a similar core structure.

Properties

Molecular Formula

C24H20FN3O2S

Molecular Weight

433.5 g/mol

IUPAC Name

2-benzylsulfanyl-5-(3-fluorophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C24H20FN3O2S/c25-16-9-4-8-15(12-16)19-20-17(10-5-11-18(20)29)26-22-21(19)23(30)28-24(27-22)31-13-14-6-2-1-3-7-14/h1-4,6-9,12,19H,5,10-11,13H2,(H2,26,27,28,30)

InChI Key

HYXHVBPDTHCYGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC(=CC=C5)F)C(=O)C1

Origin of Product

United States

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